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Introduction
CP-810123 is a novel, potent, and selective α7 nicotinic acetylcholine receptor (nAChR)

agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits

associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's

disease. Preclinical studies in rodent models have demonstrated that CP-810123 possesses

excellent brain penetration and high oral bioavailability, leading to significant receptor

occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed

overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for CP-
810123 based on published preclinical data.

Pharmacokinetic Profile of CP-810123
Pharmacokinetic studies in rats have demonstrated that CP-810123 has favorable properties

for a central nervous system drug candidate, including high oral bioavailability and significant

brain penetration.

Table 1: Pharmacokinetic Parameters of CP-810123 in
Rats
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Administr
ation
Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavaila
bility (%)

Brain/Pla
sma Ratio

Intravenou

s (IV)
2 275 0.08 268 - -

Oral (PO) 2 100 0.5 227 85
2.5 (at

0.5h)

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Preclinical Efficacy Studies
CP-810123 has been evaluated in two key preclinical models relevant to schizophrenia:

auditory sensory gating and novel object recognition.

Table 2: In Vivo Efficacy of CP-810123 in Rodent Models
Efficacy Model Animal Model

Administration
Route

Dose Range
(mg/kg)

Outcome

Auditory Sensory

Gating
Rat

Subcutaneous

(SC)
0.1 - 1

Reversal of

amphetamine-

induced gating

deficit

Novel Object

Recognition
Rat Oral (PO) 0.3 - 3

Reversal of sub-

chronic PCP-

induced cognitive

deficit

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Experimental Protocols
Protocol 1: Rat Pharmacokinetics
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Objective: To determine the pharmacokinetic profile of CP-810123 following intravenous and

oral administration in rats.

Animal Model:

Species: Rat (Sprague-Dawley)

Sex: Male

Weight: 250-300 g

Materials:

CP-810123

Vehicle for IV administration: Saline

Vehicle for PO administration: 0.5% methylcellulose in water

Dosing needles (for oral gavage)

Catheters (for IV administration and blood collection)

Blood collection tubes (containing anticoagulant)

Centrifuge

LC-MS/MS system for bioanalysis

Procedure:

Animal Preparation:

Acclimate rats to the housing facility for at least 3 days prior to the study.

Fast animals overnight before dosing, with free access to water.

For the IV group, surgically implant a catheter into the jugular vein for drug administration

and blood sampling.
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Drug Administration:

Intravenous (IV) Group: Administer CP-810123 as a single bolus injection via the jugular

vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.

Oral (PO) Group: Administer CP-810123 via oral gavage at a dose of 2 mg/kg. The drug

should be suspended in 0.5% methylcellulose in water.

Blood Sampling:

Collect blood samples (approximately 0.25 mL) at the following time points:

IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

Immediately place blood samples into tubes containing an anticoagulant and centrifuge to

separate plasma.

Brain Tissue Collection (for brain/plasma ratio):

At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of

animals.

Perfuse the brain with saline to remove blood.

Harvest the brain tissue and homogenize for analysis.

Sample Analysis:

Analyze plasma and brain homogenate samples for CP-810123 concentration using a

validated LC-MS/MS method.

Data Analysis:

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma

concentration-time data using non-compartmental analysis.
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Calculate oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV /

Dose_PO) * 100.

Calculate the brain/plasma ratio by dividing the concentration of CP-810123 in the brain

tissue by the concentration in the plasma at the same time point.

Protocol 2: Auditory Sensory Gating in Rats
Objective: To evaluate the ability of CP-810123 to reverse an amphetamine-induced deficit in

auditory sensory gating.

Animal Model:

Species: Rat (Sprague-Dawley)

Sex: Male

Weight: 250-300 g

Materials:

CP-810123

d-Amphetamine

Vehicle: Saline

Sound-attenuating chamber

Auditory stimulus generator

EEG recording system with skull-implanted electrodes

Procedure:

Surgical Implantation of Electrodes:

Anesthetize rats and surgically implant recording electrodes over the hippocampus and a

reference electrode over the cerebellum.
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Allow a recovery period of at least one week.

Habituation:

Habituate the animals to the testing chamber.

Drug Administration:

Administer CP-810123 (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30

minutes before the test session.

Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session

to induce a gating deficit.

Auditory Gating Paradigm:

Place the rat in the sound-attenuating chamber.

Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.

Record the evoked potentials (P50 wave) from the hippocampus in response to both

clicks.

Data Analysis:

Measure the amplitude of the P50 wave in response to the first click (S1) and the second

click (S2).

Calculate the gating ratio as (S2 amplitude / S1 amplitude). A ratio closer to zero indicates

better sensory gating.

Compare the gating ratios between the different treatment groups to determine if CP-
810123 can reverse the amphetamine-induced increase in the S2/S1 ratio.

Protocol 3: Novel Object Recognition in Rats
Objective: To assess the efficacy of CP-810123 in reversing a cognitive deficit induced by sub-

chronic phencyclidine (PCP) administration.
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Animal Model:

Species: Rat (Lister Hooded)

Sex: Male

Materials:

CP-810123

Phencyclidine (PCP)

Vehicle: Saline for PCP, 0.5% methylcellulose for CP-810123

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

Two sets of identical objects (e.g., small plastic toys) that are novel to the animals.

Procedure:

PCP-induced Cognitive Deficit:

Administer PCP (2 mg/kg, twice daily) or saline for 7 days.

Follow with a 7-day washout period.

Habituation:

On the day before training, allow each rat to explore the empty open field arena for 5

minutes.

Training (Familiarization) Phase:

Administer CP-810123 (0.3, 1, or 3 mg/kg) or vehicle orally 60 minutes before the training

session.

Place two identical objects in the arena.

Allow the rat to explore the objects for 3 minutes.
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Testing Phase:

24 hours after the training phase, place the rat back in the arena.

One of the familiar objects is replaced with a novel object.

Allow the rat to explore the objects for 3 minutes.

Record the time spent exploring the familiar object and the novel object.

Data Analysis:

Calculate a discrimination index: (Time exploring novel object - Time exploring familiar

object) / (Total exploration time).

A positive discrimination index indicates that the animal remembers the familiar object and

prefers to explore the novel one.

Compare the discrimination indices between the PCP-treated group receiving vehicle and

the groups receiving CP-810123 to determine if the compound can restore cognitive

performance.
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Caption: Mechanism of action for CP-810123 as an α7 nAChR agonist.
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Experimental Workflow: Novel Object Recognition
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To cite this document: BenchChem. [CP-810123 Administration in Preclinical Trials:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669569#cp-810123-administration-route-in-
preclinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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